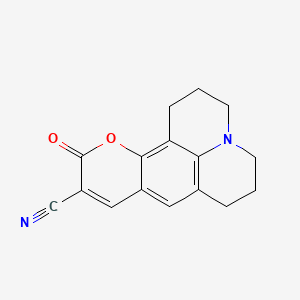

Coumarin 337

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-9-12-8-11-7-10-3-1-5-18-6-2-4-13(14(10)18)15(11)20-16(12)19/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDFMCJIHJNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C#N)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069054 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55804-68-7 | |

| Record name | 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-11-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PZP222LOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Coumarin 337: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of Coumarin 337 (C337), a highly fluorescent dye with significant applications in advanced scientific research. We delve into its core chemical and physical properties, explore its molecular structure, and discuss the primary synthetic pathways utilized for its production. Furthermore, this guide details its key applications, particularly as a laser dye, and provides a foundational experimental protocol for its spectroscopic characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this versatile fluorophore.

Introduction: The Significance of this compound

This compound, also known as Coumarin 523, is a synthetic organic dye belonging to the 7-aminocoumarin family.[1] What sets C337 apart is its rigidized molecular structure, where the nitrogen atom at position 7 is locked within a julolidine ring system.[1] This structural constraint is pivotal as it inhibits non-radiative decay pathways, such as Twisted Intramolecular Charge Transfer (TICT), that are common in more flexible aminocoumarins. The direct consequence of this rigidity is a remarkably high fluorescence quantum yield, making C337 an exceptionally bright and efficient fluorophore.[1]

Its robust photophysical properties, including a high molar extinction coefficient and excellent photostability, have established this compound as a compound of great interest. It is prominently used as a gain medium in dye lasers and is increasingly explored for applications in solar cells and as a fluorescent probe in biomedical research.[1] This guide will systematically unpack the technical details that underpin these applications.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is systematically identified by a consistent set of chemical descriptors.

IUPAC Name: 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile.[2][3]

Molecular Formula: C₁₆H₁₄N₂O₂.[2][4]

The molecule's architecture features a fused ring system consisting of the core coumarin scaffold (a benzopyrone) integrated with a julolidine moiety. This fusion results in the rigid, planar structure responsible for its superior fluorescent properties. A nitrile group (-C≡N) is positioned on the pyrone ring, acting as an electron-accepting group which contributes to the molecule's electronic and spectral characteristics.[1]

Caption: Chemical Structure of this compound.

Physicochemical & Spectroscopic Properties

The utility of this compound in various applications is dictated by its distinct physical, chemical, and spectroscopic properties. These are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 266.29 g/mol | [2][5] |

| Appearance | Light yellow to brown crystalline powder | [3][6] |

| Melting Point | 250 °C (with decomposition) | [5][6] |

| Boiling Point | 544.5 °C at 760 mmHg (estimated) | |

| Density | ~1.38 g/cm³ | |

| Solubility | Soluble in ethanol, chloroform, ether | [7] |

| Absorption Max (λmax) | 442 nm (in Ethanol) | [5][6] |

| Fluorescence Quantum Yield (Φ) | 0.65 (in Ethanol), 0.67 (in Water) | [1] |

| LogP (XLogP3-AA) | 2.7 | [2] |

The high fluorescence quantum yield, even in a polar protic solvent like water, is a standout feature, underscoring the stability of its excited state due to the rigid molecular framework.[1] The molecule exhibits positive solvatochromism, meaning its absorption and emission peaks shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases.[1] This behavior is characteristic of π→π* electronic transitions where the excited state is more polar than the ground state.[1][8]

Synthesis Pathways of this compound

While specific, proprietary industrial synthesis methods for this compound are not publicly detailed, its structure strongly suggests that it is synthesized via a variation of the Knoevenagel condensation . This is a cornerstone reaction in organic chemistry for the formation of C=C double bonds and is widely used for creating the coumarin scaffold.[2][5][6]

The likely precursors for this synthesis are:

-

An activated phenol: For C337, this would be 8-hydroxyjulolidine , which provides the fused aminocyclohexane portion of the molecule.

-

An active methylene compound: Ethyl cyanoacetate (or a similar cyano-activated methylene reagent) is the most probable candidate to introduce the nitrile group and form the pyrone ring.

The reaction is typically catalyzed by a weak base, such as piperidine.[2][6]

Caption: Proposed Knoevenagel condensation workflow for this compound synthesis.

The mechanism involves the base-catalyzed deprotonation of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the aldehyde group of 8-hydroxyjulolidine. The subsequent intermediate undergoes dehydration and an intramolecular cyclization (lactonization) to yield the final, stable this compound product.[2]

Applications in Advanced Research

The exceptional photophysical properties of this compound make it a valuable tool in several high-tech fields.

-

Dye Lasers: This is the most prominent application of C337.[5][6] Its high quantum yield, broad absorption band, and good photostability allow it to function as an efficient gain medium. When dissolved in a suitable solvent and pumped with an external light source (like a nitrogen laser or flashlamp), it produces a tunable, coherent laser beam, typically in the blue-green region of the spectrum.[9]

-

Solar Cells: As a highly fluorescent dye, C337 can be used in dye-sensitized solar cells (DSSCs). In this context, it acts as a photosensitizer, absorbing photons from sunlight and injecting electrons into a semiconductor material to generate an electric current.[1]

-

Biomedical Imaging and Sensing: The intense fluorescence of C337 makes it a candidate for use as a fluorescent label or probe.[1] Its derivatives can be synthesized to bind to specific biological targets, allowing for their visualization in complex biological systems through fluorescence microscopy.

Experimental Protocol: Characterizing Spectroscopic Properties

To harness the capabilities of this compound, accurate characterization of its absorption and fluorescence spectra is essential. This protocol outlines the fundamental steps for this process.

Objective: To determine the absorption maximum (λmax) and fluorescence emission spectrum of this compound in ethanol.

Materials:

-

This compound powder (>98% purity)[3]

-

Spectroscopic grade ethanol

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorometer

Methodology:

-

Stock Solution Preparation (1 mM):

-

Accurately weigh 2.66 mg of this compound.

-

Quantitatively transfer the powder to a 10 mL volumetric flask.

-

Dissolve the powder in a small amount of spectroscopic grade ethanol and then fill to the 10 mL mark. Mix thoroughly by inversion until all solid is dissolved. This is your 1 mM stock solution.

-

-

Working Solution Preparation (10 µM):

-

Pipette 1 mL of the 1 mM stock solution into a 100 mL volumetric flask.

-

Dilute to the 100 mL mark with spectroscopic grade ethanol. Mix thoroughly. This is your 10 µM working solution for analysis.

-

-

UV-Vis Absorption Spectroscopy:

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Use a quartz cuvette filled with spectroscopic grade ethanol as the blank to zero the instrument.

-

Rinse the cuvette with the 10 µM working solution, then fill it.

-

Scan the absorbance of the sample from 350 nm to 550 nm.

-

Identify the wavelength of maximum absorbance (λmax). This should be near 442 nm.[5][6]

-

-

Fluorescence Spectroscopy:

-

Turn on the fluorometer and allow it to initialize.

-

Set the excitation wavelength to the λmax value determined in the previous step.

-

Use a cuvette filled with spectroscopic grade ethanol to measure the background signal.

-

Rinse and fill a quartz cuvette with the 10 µM working solution.

-

Scan the emission spectrum from a wavelength slightly above the excitation wavelength (e.g., 460 nm) to 700 nm.

-

Record the wavelength of maximum fluorescence emission.

-

Self-Validation: The protocol's integrity is maintained by using high-purity reagents and spectroscopic grade solvents to minimize interfering signals. Calibrated instrumentation and proper blanking procedures ensure the accuracy of the spectral data. The resulting λmax should align with established literature values, providing immediate validation of the experimental setup and sample identity.[5][6]

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents moderate acute toxicity.

GHS Hazard Statements:

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: Handle in a chemical fume hood. Avoid generating dust. Keep the container tightly closed when not in use.

Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a high-performance fluorescent dye whose utility is directly derived from its unique, rigidized molecular structure. This design feature confers a high quantum yield and photostability, making it an exemplary gain medium for dye lasers and a promising material for other photonic and biomedical applications. A thorough understanding of its chemical identity, spectroscopic properties, and safe handling procedures is crucial for any researcher aiming to leverage its impressive capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 7. Pechmann Condensation [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. Investigating the Use of Coumarin Derivatives as Lasers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Coumarin 337

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Coumarin 337 (CAS 55804-68-7), a highly fluorescent laser dye with significant applications in scientific research.[1][2][3] This document details a robust synthetic protocol via the Knoevenagel condensation, elucidates the underlying chemical principles, and presents a systematic approach to the purification and characterization of the final product. Designed for researchers and professionals in chemistry and drug development, this guide integrates established methodologies with practical insights to ensure reproducible and high-purity outcomes.

Introduction to this compound

This compound, also known as Coumarin 523, is a member of the 7-aminocoumarin family of dyes.[1][2] Its chemical structure, 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[4]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, features a rigidized amino group, which is key to its exceptional fluorescence quantum yield.[1][2][5] This structural rigidity minimizes non-radiative decay pathways, making it a highly efficient fluorophore.[1][2] Its photophysical properties have led to its use in dye lasers and as a fluorescent probe in various analytical and biomedical applications.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [6][7] |

| Molecular Weight | 266.29 g/mol | [6] |

| Appearance | Orange needle-like crystals | [3] |

| Melting Point | ~250 °C (decomposes) | [3] |

| Absorption Max (λmax) | 442 nm (in Ethanol) | [3] |

| CAS Number | 55804-68-7 | [5][6] |

Synthesis of this compound via Knoevenagel Condensation

The synthesis of the coumarin scaffold is most effectively achieved through several classic reactions, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[4][8][9][10] For this compound, the Knoevenagel condensation provides a versatile and high-yielding route. This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative (or a related ketone) with a compound containing an active methylene group, followed by intramolecular cyclization.[4][11]

Underlying Mechanism

The synthesis proceeds in two main stages:

-

Enolate Formation: A basic catalyst, such as piperidine or an amine, abstracts an acidic proton from the active methylene compound (e.g., methyl cyanoacetate) to generate a stabilized enolate.[4]

-

Condensation & Cyclization: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde precursor. The subsequent dehydration and intramolecular cyclization (lactonization) form the final benzopyrone ring system characteristic of coumarins.

Experimental Protocol

This protocol outlines the synthesis of this compound from 8-hydroxyjulolidine and methyl cyanoacetate.

Reagents & Materials:

-

8-Hydroxyjulolidine

-

Methyl cyanoacetate

-

Piperidine (catalyst)

-

Absolute Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-hydroxyjulolidine (1 equivalent) and methyl cyanoacetate (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product often begins to precipitate or crystallize upon cooling.[4]

-

Isolation of Crude Product: If precipitation is incomplete, the solution can be concentrated using a rotary evaporator. The crude solid is then collected by vacuum filtration, washed with cold ethanol or water to remove residual catalyst and unreacted starting materials.

Diagram of Synthesis Pathway

Caption: Knoevenagel condensation for the synthesis of this compound.

Purification of this compound

The purity of fluorescent dyes is paramount for their application. Impurities can quench fluorescence or lead to spurious results. The primary methods for purifying coumarins are recrystallization and column chromatography.[12]

Recrystallization

Recrystallization is often the most straightforward method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol for Recrystallization:

-

Solvent Selection: Ethanol is a common and effective solvent for recrystallizing many coumarin derivatives.[10][13]

-

Dissolution: Transfer the crude this compound solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.[4][13]

-

Isolation: Collect the purified orange crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is the preferred method.[11][12]

Protocol for Column Chromatography:

-

Stationary Phase: Silica gel is the most common adsorbent used for separating coumarin mixtures.[12]

-

Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is typically effective. The polarity can be adjusted to achieve optimal separation.[11]

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content).

-

Fraction Collection: Collect the eluting solvent in fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Characterization and Quality Control

After purification, the identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Result |

| Melting Point | Assess purity | A sharp melting point close to the literature value (~250 °C with decomposition).[3] |

| ¹H NMR Spectroscopy | Confirm chemical structure | The proton NMR spectrum should show characteristic peaks corresponding to the protons in the julolidine and coumarin moieties.[11][13] |

| UV-Vis Spectroscopy | Confirm electronic properties | An absorption spectrum in ethanol should display a maximum (λmax) around 442 nm.[1][3] |

| Mass Spectrometry | Determine molecular weight | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (266.29 g/mol ).[7] |

| Fluorescence Spectroscopy | Verify emission properties | Measurement of the fluorescence quantum yield provides a functional confirmation of the dye's performance.[14] |

Overall Workflow: From Synthesis to Purified Product

Caption: General experimental workflow for this compound synthesis and purification.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via Knoevenagel condensation is a reliable and efficient method for producing this valuable fluorescent dye. Adherence to systematic purification protocols, particularly recrystallization and column chromatography, is crucial for obtaining a high-purity product suitable for demanding applications. Rigorous analytical characterization confirms the structural integrity and purity of the final compound, ensuring its performance as a high-quantum-yield fluorophore.

References

- 1. rusjbpc.ru [rusjbpc.ru]

- 2. This compound IN AQUEOUS SOLUTION: INTERPLAY BETWEEN EXCITATION AND HYDRATION СевГУ - Эдиторум - Editorum [rusjbpc.ru]

- 3. This compound | 55804-68-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C16H14N2O2) [pubchemlite.lcsb.uni.lu]

- 8. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 14. Spectroscopic characterization of coumarin-stained beads: quantification of the number of fluorophores per particle with solid-state 19F-NMR and measurement of absolute fluorescence quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of Coumarin 337

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Coumarin 337 (C337), a highly fluorescent rigidized 7-aminocoumarin, stands as a prominent molecular probe and laser dye. Its exceptional photophysical properties, characterized by a high fluorescence quantum yield and pronounced solvatochromism, make it a versatile tool in diverse scientific disciplines. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, detailing its absorbance and emission profiles in various solvent environments. We delve into the underlying molecular mechanisms governing its spectral behavior, offer detailed experimental protocols for accurate spectroscopic measurements, and present a consolidated dataset to aid researchers in the effective application of this powerful fluorophore.

Introduction: The Molecular Architecture and Photophysical Excellence of this compound

This compound, systematically named 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, possesses a unique molecular structure that dictates its remarkable spectroscopic behavior. As a member of the 7-aminocoumarin family, its defining feature is the rigidified amino group at the 7-position, incorporated into a julolidine ring system. This structural constraint is paramount to its high fluorescence efficiency.[2]

Unlike other 7-aminocoumarins with flexible amino groups, the rigid structure of this compound significantly hinders non-radiative decay pathways, such as Twisted Intramolecular Charge Transfer (TICT), which are common quenching mechanisms in fluorescent molecules.[2] This structural rigidity minimizes vibrational relaxation and promotes radiative decay from the excited state, resulting in a consistently high fluorescence quantum yield across various media.[2]

The electronic properties of this compound are governed by an intramolecular charge transfer (ICT) mechanism. The julolidine moiety acts as a potent electron donor, while the pyranone ring, particularly the carbonyl and cyano groups, functions as an electron acceptor.[2] Upon photoexcitation, electron density shifts from the donor to the acceptor part of the molecule, leading to a significant increase in the dipole moment of the excited state. This change in electronic distribution is the primary origin of its pronounced solvatochromism, where the absorption and emission maxima are highly sensitive to the polarity of the surrounding solvent.[2]

Experimental Protocols for Spectroscopic Analysis of this compound

To obtain reliable and reproducible spectroscopic data for this compound, adherence to rigorous experimental protocols is essential. The following sections outline the standard procedures for measuring the absorbance and fluorescence emission spectra.

Preparation of Solutions

Materials:

-

This compound (laser grade or high purity)

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, water)

-

Volumetric flasks and pipettes (Class A)

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (typically in the range of 10⁻³ M). Ensure complete dissolution.

-

Working Solution Preparation: Prepare a series of dilute working solutions from the stock solution by serial dilution with the desired spectroscopic grade solvents. The concentration of the working solutions for absorbance measurements should be adjusted to have an absorbance maximum between 0.1 and 1.0 to ensure linearity. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Absorbance Spectroscopy

Instrumentation:

-

UV-Visible Spectrophotometer (dual beam recommended)

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample measurement.

-

Sample Measurement: Fill a clean quartz cuvette with the this compound working solution and place it in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the desired wavelength range (typically 200-600 nm for this compound) and record the absorbance spectrum.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorbance spectrum of this compound. Identify the wavelength of maximum absorbance (λabs).

Fluorescence Spectroscopy

Instrumentation:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length, four-sided polished for right-angle detection)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm) to achieve a good signal-to-noise ratio without sacrificing spectral resolution.

-

Solvent Blank: Record the emission spectrum of the pure solvent by exciting at the same wavelength that will be used for the sample. This is crucial for identifying and subtracting any Raman scattering or impurity fluorescence from the solvent.

-

Sample Measurement: Place the cuvette containing the dilute this compound solution in the sample holder.

-

Excitation: Excite the sample at or near its absorption maximum (λabs).

-

Data Acquisition: Scan the emission wavelength range, starting from a wavelength slightly longer than the excitation wavelength to a point where the fluorescence intensity returns to the baseline.

-

Data Processing: Subtract the solvent blank spectrum from the sample's emission spectrum to obtain the corrected fluorescence spectrum. Identify the wavelength of maximum emission (λem).

Spectroscopic Data of this compound in Various Solvents

The photophysical properties of this compound are profoundly influenced by the solvent environment. The following tables summarize the key spectroscopic parameters in a range of solvents with varying polarity.

Table 1: Absorbance and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | ~420 | ~460 | ~2160 |

| Toluene | 2.38 | 1.497 | ~430 | ~480 | ~2430 |

| Chloroform | 4.81 | 1.446 | ~440 | ~495 | ~2640 |

| Ethyl Acetate | 6.02 | 1.372 | ~435 | ~490 | ~2680 |

| Acetonitrile | 37.5 | 1.344 | ~445 | ~505 | ~2860 |

| Ethanol | 24.5 | 1.361 | 448 | 510 | ~2940 |

| Methanol | 32.7 | 1.329 | ~450 | ~515 | ~3030 |

| Water | 80.1 | 1.333 | 452[2] | ~520 | ~3140 |

Note: The values for λabs and λem in solvents other than water and ethanol are approximate and are based on the general solvatochromic behavior of 7-aminocoumarins. The Stokes shift is calculated using the formula: Δν̃ = (1/λabs - 1/λem) x 10⁷ cm⁻¹.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τf) (ns) |

| Ethanol | 0.65[2] | - |

| Water | 0.67[2] | - |

Analysis of Spectroscopic Behavior: The Role of Solvent Polarity

The data presented in Table 1 clearly demonstrates the positive solvatochromism of this compound, where both the absorption and emission maxima exhibit a bathochromic (red) shift with increasing solvent polarity. This phenomenon is a direct consequence of the intramolecular charge transfer (ICT) character of the molecule.

-

Absorption (S₀ → S₁): In the ground state (S₀), this compound has a certain dipole moment. Upon absorption of a photon, the molecule is promoted to the first excited singlet state (S₁). This electronic transition involves a significant redistribution of electron density, leading to a much larger dipole moment in the excited state. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition and causing a red shift in the absorption maximum.

-

Emission (S₁ → S₀): Following excitation, the solvent molecules have time to reorient around the highly polar excited state of the fluorophore, a process known as solvent relaxation. This reorientation further stabilizes the excited state, lowering its energy before fluorescence emission occurs. The subsequent emission to the ground state, which is less stabilized by the now-oriented solvent cage, results in a significant red shift in the fluorescence spectrum. The magnitude of this shift, known as the Stokes shift, is generally larger in more polar solvents due to the greater degree of solvent reorganization.

Visualizing the Process: Experimental Workflow and Energy Level Diagram

To visually represent the concepts discussed, the following diagrams are provided.

References

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Coumarin 337

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Coumarin 337 in Advanced Fluorescence Applications

This compound, a prominent member of the 7-aminocoumarin family of fluorescent dyes, stands out for its exceptional photophysical properties, rendering it a valuable tool in a multitude of scientific disciplines, including laser technology, solar cell development, and as a fluorescent probe in biological research.[1] Its rigid molecular structure is a key determinant of its high fluorescence efficiency, minimizing non-radiative decay pathways that can quench fluorescence in more flexible molecules.[1] For researchers and drug development professionals, a comprehensive understanding of two critical photophysical parameters—fluorescence quantum yield (Φ) and fluorescence lifetime (τ)—is paramount for the effective application of this versatile fluorophore.

This technical guide provides an in-depth exploration of the quantum yield and fluorescence lifetime of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to harness the full potential of this powerful fluorescent tool. We will delve into the theoretical underpinnings of these parameters, present key experimental data, and provide detailed, field-proven protocols for their accurate measurement.

Theoretical Framework: Understanding Fluorescence Quantum Yield and Lifetime

The photophysical behavior of a fluorophore like this compound is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[2][3][4][5][6]

The Jablonski Diagram: A Visual Representation of Photophysical Processes

Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation.[2][4] From this relaxed excited state, the molecule can return to the ground state via several pathways:

-

Fluorescence: A radiative process where a photon is emitted. This is the phenomenon of interest in fluorescence spectroscopy.[4][7]

-

Non-radiative decay: Processes such as internal conversion (heat dissipation) and intersystem crossing to a triplet state (T₁) compete with fluorescence and reduce the overall fluorescence intensity.[8]

Fluorescence Quantum Yield (Φ): A Measure of Emission Efficiency

The fluorescence quantum yield is a quantitative measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8]

Φ = kf / (kf + knr)

Where:

-

kf is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay pathways.[8]

A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, indicating maximum efficiency. This compound exhibits a high quantum yield due to its rigid structure, which hinders non-radiative decay processes like twisted intramolecular charge transfer (TICT) that are common in other flexible coumarin dyes.[1]

Fluorescence Lifetime (τ): The Duration of the Excited State

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[9] It is the reciprocal of the sum of the rate constants for all decay processes:

τ = 1 / (kf + knr)

The fluorescence lifetime is an intrinsic property of a fluorophore and is sensitive to its local environment, including solvent polarity, viscosity, and the presence of quenchers.[9]

The relationship between quantum yield and lifetime is given by:

Φ = kf * τ

This equation highlights that a longer fluorescence lifetime does not necessarily mean a higher quantum yield, as the radiative decay rate (kf) is also a critical factor.[10]

Photophysical Properties of this compound: Quantitative Data

The photophysical properties of this compound are significantly influenced by the solvent environment. This solvatochromism is characterized by a bathochromic (red) shift in the absorption and fluorescence spectra with increasing solvent polarity. This shift is attributed to a π→π* electronic transition and a larger dipole moment in the excited state compared to the ground state.[1]

| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Ethanol | 0.65[1] | Data not readily available in the provided search results |

| Water | 0.67[1] | Data not readily available in the provided search results |

| Acetonitrile | Data not readily available in the provided search results | Data not readily available in the provided search results |

| Methanol | Data not readily available in the provided search results | Data not readily available in the provided search results |

Note: While specific fluorescence lifetime values for this compound in various solvents were not explicitly found in the initial search, the general trend for similar coumarin dyes is a decrease in lifetime with increasing solvent polarity for non-rigid structures.[11] However, due to this compound's rigid nature, this effect is expected to be less pronounced.

Experimental Protocols for Accurate Measurement

The following sections provide detailed, step-by-step protocols for the determination of the relative fluorescence quantum yield and fluorescence lifetime of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This method involves comparing the fluorescence intensity of this compound to that of a well-characterized standard with a known quantum yield, such as quinine sulfate.[10][12]

Core Principle: For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is proportional to the ratio of their quantum yields.[10]

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (As / Ar) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts s and r refer to the sample and reference, respectively.

-

Selection of a Suitable Standard: Choose a reference standard with a well-documented quantum yield and absorption/emission profiles that overlap with this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φr = 0.54) is a common choice.[13]

-

Solvent Selection: Whenever possible, use the same solvent for both the sample and the standard to eliminate the need for refractive index correction (ns² / nr² term becomes 1).[14] Ensure the use of spectroscopic grade solvents to minimize impurities that may fluoresce or quench the sample's fluorescence.

-

Preparation of Stock and Working Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent. From these, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.[12]

-

Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectra of all working solutions. Determine the absorbance value at the chosen excitation wavelength for each solution.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to a value where both the sample and standard have significant absorbance.

-

Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough wavelength range to capture the entire emission profile.

-

Crucially, maintain identical experimental settings (e.g., excitation and emission slit widths, integration time) for all measurements of the sample and the standard.[14]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the this compound and the reference standard solutions.

-

The resulting plots should be linear and pass through the origin. The slope of each line represents the gradient (Grad).[12]

-

Calculate the quantum yield of this compound using the gradients from the plots: Φs = Φr * (Grads / Gradr) * (ns² / nr²)

-

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes with picosecond resolution.[15]

Core Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured for a large number of excitation cycles. A histogram of these time differences reconstructs the fluorescence decay profile.[13][15][16][17]

-

Instrument Setup and Calibration:

-

Use a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength appropriate for this compound.

-

The detector should be a single-photon sensitive detector like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[13]

-

Calibrate the time-to-amplitude converter (TAC) and the multichannel analyzer (MCA) of the TCSPC system according to the manufacturer's instructions.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the detection system. A clean and narrow IRF is essential for accurate lifetime determination.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength.

-

-

Data Acquisition:

-

Acquire the fluorescence decay data for the this compound solution.

-

It is critical to ensure that the photon counting rate is less than 5% of the laser repetition rate to avoid "pulse pile-up," where more than one photon is detected per excitation cycle, leading to distorted decay profiles.[13]

-

Collect data until a sufficient number of counts (typically 10,000 to 20,000 in the peak channel) are accumulated to ensure good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence decay data is analyzed by fitting it to a theoretical decay model, typically a sum of exponential functions, convoluted with the measured IRF.

-

For a simple, single-exponential decay, the model is: I(t) = A * exp(-t/τ) Where I(t) is the intensity at time t , A is the pre-exponential factor, and τ is the fluorescence lifetime.

-

The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value. A random distribution of residuals around zero and a χ² value close to 1.0 indicate a good fit.

-

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Conclusion: Leveraging Photophysical Insights for Advanced Applications

A thorough understanding and accurate measurement of the quantum yield and fluorescence lifetime of this compound are indispensable for its effective use in research and development. The high quantum yield of this fluorophore, a direct consequence of its rigid molecular architecture, makes it an exceptionally bright emitter. Its fluorescence lifetime, a sensitive indicator of the molecular environment, provides a powerful parameter for probing complex systems.

By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize the photophysical properties of this compound, enabling its application in a wide array of advanced fluorescence-based methodologies. The combination of a strong theoretical foundation and robust experimental practice will undoubtedly pave the way for new discoveries and innovations in fields ranging from materials science to drug discovery.

References

- 1. rusjbpc.ru [rusjbpc.ru]

- 2. fiveable.me [fiveable.me]

- 3. ossila.com [ossila.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. Quantum yield - Wikipedia [en.wikipedia.org]

- 9. horiba.com [horiba.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 14. edinst.com [edinst.com]

- 15. photon-force.com [photon-force.com]

- 16. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 17. becker-hickl.com [becker-hickl.com]

The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of Coumarin 337

This guide provides an in-depth exploration of solvatochromism, using the highly fluorescent dye Coumarin 337 as a prime exemplar. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the physicochemical principles that govern the interaction between a solute and its solvent environment. We will dissect the causality behind experimental choices, present self-validating methodologies, and ground our discussion in robust scientific literature.

Introduction: The Concept of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption or emission spectrum, changes in response to the polarity of the solvent it is dissolved in.[1] This spectral shift is a direct reporter on the differential solvation of the molecule's electronic ground and excited states.[1] When a molecule absorbs a photon, its electron distribution is rearranged, often leading to a significant change in its dipole moment. The surrounding solvent molecules then reorient themselves to stabilize this new, excited-state dipole. The extent of this stabilization depends on the solvent's properties, such as its polarity, polarizability, and hydrogen-bonding capability, which in turn dictates the energy gap between the ground and excited states.[1]

This guide focuses on This compound , a member of the 7-aminocoumarin family known for its high fluorescence quantum yield and robust solvatochromic behavior.[2] Its rigid structure minimizes non-radiative decay pathways, making it an excellent fluorescent probe.[2] Understanding its solvatochromic properties is not merely an academic exercise; it provides a powerful tool for probing the local polarity of microenvironments, such as the interior of micelles, polymer matrices, or the binding sites of proteins, which is of paramount importance in fields like drug delivery and materials science.

Theoretical Framework: Unpacking the Solute-Solvent Dialogue

The interaction between a solvatochromic dye and its solvent environment is a nuanced interplay of intermolecular forces. The resulting spectral shift can be categorized as either positive or negative solvatochromism.

-

Positive Solvatochromism (Bathochromic Shift): This is characterized by a shift of the absorption or emission maximum (λmax) to a longer wavelength (a red shift) as the solvent polarity increases. This occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the highly polar excited state more effectively than the less polar ground state, thus reducing the energy gap for the transition.[1] this compound exhibits this behavior due to a π→π* electronic transition that increases its dipole moment upon excitation.[2]

-

Negative Solvatochromism (Hypsochromic Shift): This is observed as a shift to a shorter wavelength (a blue shift) with increasing solvent polarity. It arises when the ground state is more polar than the excited state. In this case, polar solvents stabilize the ground state more significantly, widening the energy gap for the electronic transition.[1] A classic example of a molecule with strong negative solvatochromism is Reichardt's dye, which is used to define the empirical ET(30) solvent polarity scale.

The Lippert-Mataga Equation: A Quantitative Model

To quantify the relationship between the spectral shift and solvent polarity, the Lippert-Mataga equation is often employed. This model relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the change in the dye's dipole moment upon excitation (Δμ = μe - μg) and the orientation polarizability of the solvent (Δf).

A plot of the Stokes shift (in cm⁻¹) versus the solvent's orientation polarizability (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment. This provides a powerful method for experimentally determining the excited-state dipole moment, a key parameter in understanding and predicting a chromophore's behavior.

Experimental Investigation: A Validated Protocol

The following protocol provides a robust, self-validating framework for measuring the solvatochromic shifts of this compound. The key to trustworthy data is meticulous preparation and consistent measurement practices.

Materials and Equipment

-

This compound powder

-

Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, DMSO, Water)

-

Class A volumetric flasks (various sizes)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

Fluorometer

Experimental Workflow Diagram

The overall process for acquiring solvatochromic data is systematic, ensuring reproducibility.

Caption: Experimental workflow for solvatochromic analysis.

Step-by-Step Methodology

1. Stock Solution Preparation:

-

Rationale: Preparing a concentrated stock solution minimizes weighing errors and ensures a consistent starting concentration for all subsequent dilutions. A relatively non-polar solvent in which the dye is readily soluble is chosen initially.

-

Procedure: a. Accurately weigh a small amount (e.g., 2.98 mg) of this compound (Molar Mass: 298.30 g/mol ). b. Dissolve the dye in a suitable solvent like Toluene in a 10 mL Class A volumetric flask to create a 1 mM stock solution. c. Ensure the dye is completely dissolved, using gentle sonication if necessary. Store this solution in the dark to prevent photobleaching.

2. Working Solution Preparation:

-

Rationale: The working solutions must be dilute enough to keep the maximum absorbance within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects in fluorescence measurements.

-

Procedure: a. For each solvent to be tested, pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent. This creates a series of 10 µM working solutions.

3. Spectroscopic Measurement:

-

Rationale: Each new solvent requires its own blank measurement to subtract the absorbance contribution of the solvent and cuvette, ensuring the measured spectrum is solely that of the solute.

-

Procedure: a. Set the UV-Visible spectrophotometer to scan a relevant wavelength range (e.g., 350 nm to 600 nm). b. Fill a clean quartz cuvette with the first pure solvent (e.g., n-Hexane) and record a baseline spectrum. c. Rinse the same cuvette with a small amount of the this compound working solution in that solvent. d. Fill the cuvette with the working solution, place it in the spectrophotometer, and record the absorption spectrum. Identify and record the wavelength of maximum absorbance (λabs, max). e. Transfer the cuvette to the fluorometer. Set the excitation wavelength to the measured λabs, max. f. Record the emission spectrum over a suitable range (e.g., 420 nm to 700 nm). Identify and record the wavelength of maximum emission (λem, max). g. Repeat steps 3b through 3f for every solvent in the series.

Data Presentation and Interpretation

Table 1: Representative Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | λabs, max (nm) | λem, max (nm) |

| Toluene | 2.38 | 1.497 | 33.9 | ~415 | ~485 |

| Chloroform | 4.81 | 1.446 | 39.1 | ~428 | ~505 |

| Acetone | 20.7 | 1.359 | 42.2 | ~435 | ~520 |

| Acetonitrile | 37.5 | 1.344 | 45.6 | ~440 | ~530 |

| Ethanol | 24.5 | 1.361 | 51.9 | ~445 | ~540 |

| Water | 80.1 | 1.333 | 63.1 | 452[2] | ~550 |

Note: Values marked with '~' are illustrative based on typical 7-aminocoumarin behavior and are intended to demonstrate the solvatochromic trend. The value for water is from published literature.

Interpreting the Data

The data clearly shows that as the solvent polarity increases (indicated by both the dielectric constant and the empirical ET(30) value), the absorption and emission maxima shift to longer wavelengths. This confirms the positive solvatochromism of this compound and the π→π* nature of its electronic transition. The more polar solvents, like water, provide greater stabilization to the more polar excited state, thereby lowering its energy level relative to the ground state.

Visualizing the Energy Shift

The effect of solvent polarity on the electronic energy levels can be visualized conceptually.

Caption: Energy level diagram for positive solvatochromism.

Conclusion

The solvatochromism of this compound is a powerful and quantifiable phenomenon that provides direct insight into solute-solvent interactions. As demonstrated, increasing solvent polarity leads to a predictable bathochromic shift in its absorption and emission spectra, a consequence of the increased polarity of its excited state. The experimental protocol detailed herein offers a reliable method for characterizing this behavior, providing researchers with a tool to probe local environments in a wide range of chemical and biological systems. By understanding the principles and methodologies presented in this guide, scientists can effectively leverage solvatochromic probes like this compound to advance research in drug development, materials science, and beyond.

References

CAS number and molecular weight of Coumarin 337

This guide provides a comprehensive technical overview of Coumarin 337, a fluorescent dye with significant applications in scientific research and technology. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, applications, and practical experimental protocols related to this compound, ensuring a blend of theoretical understanding and actionable laboratory insights.

Core Compound Identification and Properties

This compound, also known by its synonym Coumarin 523, is a synthetic organic dye belonging to the coumarin family.[1][2] These compounds are renowned for their potent fluorescence, making them invaluable tools in various scientific disciplines. The unique rigidized, bicyclic amine structure of this compound contributes to its high fluorescence quantum yield and photostability.

Physicochemical Data Summary

Precise identification and characterization are paramount in scientific research. The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 55804-68-7 | [3][4] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [3][5][6] |

| Molecular Weight | 266.29 g/mol | [3][6][7] |

| Appearance | Light yellow to brown crystalline powder | [1][2] |

| Purity | Typically >98.0% (HPLC) | [1][2] |

Note: The exact molecular weight may vary slightly between sources due to differences in calculation methods (e.g., 266.29 g/mol , 266.30 g/mol , or 266.295 g/mol ). For precise experimental calculations, it is recommended to use the value provided by the specific batch manufacturer.[1][3][4]

Spectroscopic Characteristics and Applications

The utility of this compound stems directly from its excellent photophysical properties. As a fluorescent dye, its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength is central to its function.

Mechanism of Fluorescence

The fluorescence of coumarin dyes is dictated by their electronic structure. Upon absorption of a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of the S₁ state. The subsequent decay back to the S₀ ground state results in the emission of a photon, which is observed as fluorescence. The rigid structure of this compound minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to a higher fluorescence quantum yield.

Diagram: Simplified Jablonski Diagram for this compound Fluorescence

Caption: Jablonski diagram illustrating the electronic transitions leading to fluorescence in this compound.

Key Applications

The bright, blue-green fluorescence of this compound makes it a versatile tool. Its primary applications include:

-

Dye Lasers: this compound is an effective gain medium in tunable liquid dye lasers. The choice of solvent can subtly shift the emission wavelength, allowing for wavelength tuning, a critical feature for various spectroscopic applications.

-

Fluorescence Microscopy and Labeling: While less common than more modern dyes for biological labeling due to potential challenges with water solubility and conjugation, its derivatives can be used in specific applications where its spectral properties are advantageous.

-

Material Science: It can be incorporated into polymers and other materials to create fluorescent plastics, sensors, or optical data storage media. The environmental sensitivity of its fluorescence can be exploited to probe the local polarity or viscosity of materials.

Experimental Protocols and Best Practices

To ensure reliable and reproducible results, adherence to standardized laboratory procedures is essential. The following protocols provide a framework for working with this compound.

Preparation of a Stock Solution (10 mM in DMSO)

The causality for using an organic solvent like DMSO (Dimethyl Sulfoxide) is its excellent solvating power for many organic dyes and its miscibility with aqueous buffers, allowing for easy dilution into experimental media.

Materials:

-

This compound powder (MW: 266.29 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer and sonicator

Protocol:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 266.29 g/mol × 1000 mg/g = 2.66 mg

-

-

Weighing: Carefully weigh out approximately 2.66 mg of this compound powder using an analytical balance and transfer it to a clean, dry microcentrifuge tube.

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

-

Storage: Store the stock solution at -20°C, protected from light. Amber vials or tubes wrapped in aluminum foil are recommended to prevent photodegradation.

Diagram: Workflow for Stock Solution Preparation

Caption: Step-by-step workflow for preparing a this compound stock solution.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling this compound powder or solutions.

-

Handling: Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood. Minimize skin contact.

-

Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

This guide serves as a foundational resource for the effective and safe utilization of this compound in a research setting. By understanding its core properties and adhering to validated protocols, scientists can confidently leverage this versatile fluorophore in their experimental designs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 55804-68-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 55804-68-7 | LGC Standards [lgcstandards.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. This compound | 55804-68-7 [chemicalbook.com]

- 7. This compound | 55804-68-7 [chemicalbook.com]

A Researcher's Guide to Sourcing High-Purity Coumarin 337 for Scientific Applications

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a cornerstone of experimental success and data integrity. Coumarin 337, a fluorescent dye with significant applications in cellular imaging and as a building block in medicinal chemistry, is no exception. This in-depth technical guide provides a comprehensive overview of sourcing high-purity this compound, offering insights into supplier evaluation, quality control, and the analytical methodologies crucial for its characterization.

Introduction to this compound: A Versatile Fluorophore

This compound, chemically known as 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, is a rigidized coumarin dye notable for its strong fluorescence and photostability.[2] Its unique photophysical properties make it a valuable tool in various scientific disciplines. In the realm of life sciences, its intrinsic fluorescence is harnessed for high-resolution cell imaging and as a sensitive probe for detecting specific biomolecules.[3] Furthermore, the coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for the development of novel therapeutic agents.[4]

Commercial Suppliers of High-Purity this compound

A critical first step for any research endeavor is the identification of reliable commercial suppliers. For high-purity this compound, several reputable chemical companies provide grades suitable for research and development. The standard purity offered is typically ≥98.0%, as determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Product Number (Example) | Stated Purity | CAS Number |

| Tokyo Chemical Industry (TCI) | C3063 | >98.0% (HPLC)[5] | 55804-68-7[5] |

| Lab Pro Inc. | C3063-200MG | Min. 98.0 (HPLC)[1] | 55804-68-7[1] |

| CymitQuimica | 3B-C3063 | >98.0%(HPLC)[6] | 55804-68-7[6] |

| Santa Cruz Biotechnology | sc-214430 | Not specified | 55804-68-7[3] |

| LGC Standards | TRC-C755515 | Not specified | 55804-68-7 |

Note: This table is not exhaustive and serves as a representation of available suppliers. Researchers should always obtain the latest specifications directly from the supplier.

Understanding the Synthesis and Potential Impurities

While the exact industrial synthesis routes for this compound are often proprietary, a plausible pathway can be inferred from established coumarin synthesis methodologies, such as the Pechmann condensation or Knoevenagel condensation. A likely synthetic approach would involve the reaction of a substituted phenol with a β-ketoester under acidic conditions.

A potential precursor for this compound is 8-hydroxyjulolidine, which can be reacted with an appropriate cyano-substituted β-ketoester.

The nature of the synthesis dictates the potential impurity profile. Researchers should be aware of the following possible contaminants:

-

Starting Materials: Unreacted precursors, such as the substituted phenol or β-ketoester.

-

Reaction By-products: Isomeric coumarins or products from side reactions.

-

Solvents: Residual solvents used during the synthesis and purification steps.

-

Degradation Products: Coumarins can be susceptible to hydrolysis of the lactone ring under certain conditions.

A thorough understanding of the potential impurities is crucial for interpreting experimental results and for developing robust analytical methods for quality control.

Analytical Techniques for Purity Verification and Structural Elucidation

Commercial suppliers typically provide a Certificate of Analysis (CoA) that specifies the purity and the method used for its determination, most commonly HPLC. However, for sensitive applications, independent verification and further characterization are often warranted.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of organic compounds like this compound. A typical HPLC method would involve:

-

Column: A reverse-phase column (e.g., C18) is generally suitable.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape.

-

Detection: A UV detector set at the maximum absorbance wavelength (λmax) of this compound (around 442 nm in ethanol) is standard.[6] A photodiode array (PDA) detector can provide additional spectral information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of this compound and for identifying impurities. When coupled with HPLC (LC-MS), it can provide mass information for each peak in the chromatogram. The expected molecular weight of this compound (C₁₆H₁₄N₂O₂) is approximately 266.29 g/mol . High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will provide information on the number and connectivity of the protons, while the ¹³C NMR spectrum will reveal the carbon framework. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to piece together the complete structure and confirm the connectivity of the atoms.

Applications in Research and Drug Development

The high fluorescence quantum yield and photostability of this compound make it an excellent candidate for various applications in life sciences research.

Fluorescent Probe and Cellular Imaging

Coumarin derivatives are widely used as fluorescent probes for imaging in living cells.[3] Their fluorescence can be sensitive to the local environment, allowing for the probing of cellular polarity and viscosity.[5] Furthermore, the coumarin scaffold can be functionalized to create targeted probes for specific organelles or biomolecules.

Scaffold for Drug Discovery

The coumarin nucleus is a common motif in biologically active compounds and approved drugs.[4] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-purity this compound can serve as a starting material or a key intermediate in the synthesis of novel drug candidates.

Conclusion and Best Practices

Sourcing high-purity this compound is a critical step for any researcher utilizing this versatile fluorophore. By carefully selecting a reputable supplier, understanding the potential impurities, and employing robust analytical techniques for verification, scientists can ensure the quality and reliability of their starting materials. This diligence is paramount for generating reproducible data and for the successful advancement of research and drug development programs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 55804-68-7 [chemicalbook.com]

- 5. This compound | CAS 55804-68-7 | LGC Standards [lgcstandards.com]

- 6. This compound | C16H14N2O2 | CID 72654 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 7-Aminocoumarins

Introduction: The Allure of the Blue-Green Emitters

7-Aminocoumarins are a prominent class of heterocyclic compounds celebrated for their remarkable photophysical properties.[1][2] Characterized by a core 2H-chromen-2-one (coumarin) scaffold with an amino group at the 7-position, these molecules are workhorses in the fields of cell imaging, fluorescent probe development, and laser technologies.[2][3][4] Their appeal stems from strong fluorescence, typically in the blue-green region of the visible spectrum, high quantum yields, and a profound sensitivity to their molecular environment.[1][5]

This guide provides an in-depth exploration of the core principles governing the photophysics of 7-aminocoumarins, details the key factors that modulate their behavior, presents standardized protocols for their characterization, and discusses their applications for researchers, scientists, and drug development professionals.

Core Photophysical Principles: From Absorption to Emission